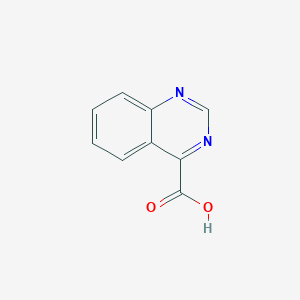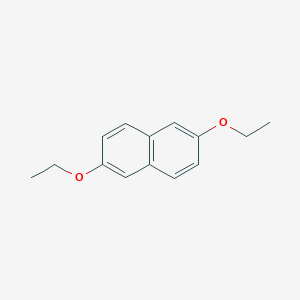
キナゾリン-4-カルボン酸
概要
説明
Quinazoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of quinazoline-4-carboxylic acid consists of a quinazoline ring system with a carboxylic acid group at the fourth position
科学的研究の応用
Quinazoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is studied for its role in enzyme inhibition and as a potential lead compound for drug development.
Medicine: Quinazoline derivatives are explored for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
Target of Action
Quinazoline-4-carboxylic acid and its derivatives have been found to target a variety of cellular components, contributing to their diverse pharmacological activities . The primary targets of these compounds include various enzymes and receptors, such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) . These targets play crucial roles in cellular processes like cell growth and proliferation .
Mode of Action
Quinazoline-4-carboxylic acid interacts with its targets in a specific manner, leading to changes in cellular functions. For instance, when it binds to VEGFR, it inhibits the receptor’s activity, thereby suppressing the growth of vascular endothelial cells . This interaction can lead to the inhibition of angiogenesis, a process critical for tumor growth and metastasis .
Biochemical Pathways
The action of Quinazoline-4-carboxylic acid affects several biochemical pathways. One of the key pathways influenced by this compound is the VEGF signaling pathway . By inhibiting VEGFR, this compound disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . The disruption of this pathway can lead to the suppression of tumor growth .
Pharmacokinetics
The pharmacokinetics of Quinazoline-4-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, significantly impact its bioavailability . For instance, the presence of a carboxylic acid ester at the 2nd position of quinazoline is essential for the anti-bacterial activity . Moreover, fluorine-containing molecules were found to have greater potential, probably due to improved lipophilicity, bioavailability, and metabolic stability .
Result of Action
The molecular and cellular effects of Quinazoline-4-carboxylic acid’s action are diverse, given its ability to interact with multiple targets. For example, by inhibiting VEGFR, it can suppress the growth of vascular endothelial cells, leading to the inhibition of angiogenesis . This can result in the suppression of tumor growth .
Action Environment
The action, efficacy, and stability of Quinazoline-4-carboxylic acid can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics, potentially affecting the compound’s efficacy . Furthermore, the compound’s stability can be affected by factors such as pH and temperature .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-4-carboxylic acid typically involves the condensation of anthranilic acid derivatives with formamide or formic acid under acidic conditions. One common method includes the cyclization of 2-aminobenzamide with formic acid, leading to the formation of the quinazoline ring system. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In industrial settings, the production of quinazoline-4-carboxylic acid can be achieved through a multi-step process involving the initial formation of the quinazoline core followed by functionalization at the fourth position. This often involves the use of catalysts and optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also explored to make the process more sustainable.
化学反応の分析
Types of Reactions: Quinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinazoline-4-carboxylate derivatives.
Reduction: Reduction of the carboxylic acid group can yield quinazoline-4-methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinazoline-4-carboxylate derivatives.
Reduction: Quinazoline-4-methanol.
Substitution: Various substituted quinazoline derivatives depending on the electrophile used.
類似化合物との比較
Quinazoline-4-carboxylic acid can be compared with other similar compounds, such as:
Quinazoline-2-carboxylic acid: Differing in the position of the carboxylic acid group, this compound exhibits distinct biological activities and reactivity.
Quinazolinone: Lacking the carboxylic acid group, quinazolinone derivatives are known for their sedative and hypnotic properties.
Quinoline: A structurally related compound with a nitrogen atom in the ring, quinoline derivatives are widely used in antimalarial drugs.
The uniqueness of quinazoline-4-carboxylic acid lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
quinazoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTWMWCZTAKZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the recent advancements in synthesizing Quinazoline-4-carboxylic acid and its derivatives?
A1: Recent research [, ] highlights an efficient one-pot, three-component synthesis method for Quinazoline-4-carboxylic acid. This method involves a condensation reaction of (2-amino-phenyl)-oxo-acetic acid sodium salt (derived from isatin hydrolysis) with an aldehyde (e.g., 4-chlorobenzaldehyde or benzaldehyde) and ammonium acetate. This approach allows for synthesizing various derivatives, including esters and amides, by reacting the acid with alcohols or amines, respectively.
Q2: How are the synthesized Quinazoline-4-carboxylic acid derivatives structurally characterized?
A2: Researchers employed various spectroscopic techniques [, ] to confirm the structures of synthesized compounds. These include:* 1H NMR and 13C NMR: Provide detailed information about the hydrogen and carbon atoms' environment in the molecule, respectively. * IR Spectroscopy: Identifies functional groups present in the molecules based on their characteristic vibrations.* Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.
Q3: Is there any information about the color properties of Quinazoline-4-carboxylic acid derivatives?
A3: While the provided research [, ] doesn't specifically discuss the color of Quinazoline-4-carboxylic acid derivatives, related research [] on Isamic acid, a derivative containing a spiro-quinazoline ring system, indicates a red color. This coloration is attributed to spiroconjugation, suggesting that similar structural features in Quinazoline-4-carboxylic acid derivatives might influence their color properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Zinc;37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene](/img/structure/B171977.png)
![2-isopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B171980.png)

![4-Chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B171983.png)


![5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B171995.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid](/img/structure/B172003.png)

![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)



